molecular formula C13H9N5OS2 B4879162 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide

Cat. No. B4879162
M. Wt: 315.4 g/mol
InChI Key: GSHGLBQVZPQDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide involves the inhibition of protein kinases that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinases, AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide has been shown to have biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide in lab experiments is its specificity for protein kinases involved in cancer cell growth and proliferation. This specificity allows for targeted inhibition of cancer cells, while leaving healthy cells unaffected. One limitation of using 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide in lab experiments is its potential toxicity, which may limit its therapeutic applications.

Future Directions

For the study of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide include further investigation of its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide for these applications. Finally, the development of more potent and selective inhibitors of the protein kinases targeted by 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide may lead to the development of more effective therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis method of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide involves a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thioacetamide to form 2-(thioacetamido)nicotinic acid. The second step involves the reaction of 2-(thioacetamido)nicotinic acid with 2-thienylboronic acid to form 2-{[6-(thioacetamido)-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}acetamide. The final step involves the reduction of 2-{[6-(thioacetamido)-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}acetamide to form 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide.

Scientific Research Applications

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of protein kinases that are involved in cancer cell growth and proliferation. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS2/c14-4-7-11(9-2-1-3-20-9)8(5-15)13(18-12(7)17)21-6-10(16)19/h1-3H,6H2,(H2,16,19)(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHGLBQVZPQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

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